4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol
Description
Historical Context and Discovery
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol emerged as a critical intermediate in the synthesis of pioglitazone, a thiazolidinedione-class antidiabetic drug. Its development traces back to the early 1990s, when researchers at Takeda Pharmaceutical Company sought novel peroxisome proliferator-activated receptor gamma (PPARγ) agonists. The compound was first synthesized during optimization studies aimed at improving the metabolic stability and potency of early glitazone derivatives. A seminal 1992 publication by Kletzien et al. documented its role in medicinal chemistry workflows, establishing its utility as a key building block for PPARγ-targeted therapeutics. The compound's CAS registry number (144842-17-1) formalized its identity in chemical databases by the mid-1990s, coinciding with pioglitazone's clinical advancement.
Chemical Classification and Nomenclature
This bifunctional aromatic compound belongs to two primary chemical classes:
- Substituted benzenemethanols : Characterized by a hydroxymethyl (-CH2OH) group attached to a benzene ring.
- Pyridinyl ethers : Featuring an oxygen-linked ethylpyridine substituent.
Systematic IUPAC Name
[4-(2-(5-Ethylpyridin-2-yl)ethoxy)phenyl]methanol.
Common Synonyms
- U 92231 (developmental code)
- 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzyl alcohol
- Pioglitazone intermediate B
Registry Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 144842-17-1 |
| PubChem CID | 71316663 |
| ChemSpider ID | 29328334 |
Structural Characteristics and IUPAC Designation
The molecule exhibits a planar aromatic system with strategic functional group placement:
Structural Features
- Core Structure :
- Benzene ring with hydroxymethyl (-CH2OH) at position 4
- Ethoxy bridge (-O-CH2-CH2-) connecting to position 2 of a pyridine ring
- Ethyl (-CH2CH3) substituent at position 5 of the pyridine
IUPAC Breakdown
- Parent chain: Benzenemethanol (phenylmethanol)
- Substituents:
- 2-(5-Ethylpyridin-2-yl)ethoxy group at position 4
Stereochemical Considerations
- No chiral centers present
- Free rotation about the ethoxy linker (C-O-C bond)
Molecular Geometry
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉NO₂ |
| Molecular Weight | 257.33 g/mol |
| XLogP3 | 2.7 (predicted) |
Structural Representations
Physical and Chemical Properties Overview
Physicochemical Profile
Spectroscopic Characteristics
- IR Spectroscopy :
- Broad O-H stretch: 3200-3400 cm⁻¹ (hydroxymethyl)
- Aromatic C=C: 1450-1600 cm⁻¹
- Pyridine ring vibrations: 1580-1620 cm⁻¹
- NMR (¹H, 400 MHz, CDCl₃) :
- δ 8.45 (d, J=2.4 Hz, 1H, Py-H6)
- δ 7.72 (dd, J=8.0, 2.4 Hz, 1H, Py-H4)
- δ 6.95-7.25 (m, 4H, Ar-H)
- δ 4.65 (s, 2H, -CH2OH)
Thermal Stability
Reactivity Profile
- Nucleophilic Sites :
- Hydroxymethyl hydroxyl (-OH)
- Pyridine nitrogen (weak base)
- Electrophilic Sites :
- Aromatic ring positions ortho to ether oxygen
- α-position of ethyl group (radical stability)
Properties
IUPAC Name |
[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11,18H,2,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDZOQBLFZNUPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747772 | |
| Record name | {4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144842-17-1 | |
| Record name | {4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Alkylation
A widely employed method involves the reaction of 5-ethyl-2-pyridineethanol with 4-hydroxybenzyl alcohol under basic conditions:
Reaction Scheme :
Typical Conditions :
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Solvent : Dimethylformamide (DMF) or acetonitrile
-
Temperature : 60–80°C, 12–24 hours
-
Atmosphere : Inert gas (N₂ or Ar) to prevent oxidation of the benzyl alcohol
Yield Optimization :
| Parameter | Effect on Yield |
|---|---|
| Excess 5-Ethyl-2-pyridineethanol | Increases to 75% |
| Prolonged Reaction Time (>24h) | Marginal improvement |
| Higher Temperature (>80°C) | Decomposition observed |
Mitsunobu Reaction
For stereochemical control, the Mitsunobu reaction is preferred:
Reagents :
-
Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (PPh₃)
Mechanism :
Advantages :
-
Higher regioselectivity
-
Room-temperature compatibility
Limitations :
-
Cost of reagents limits scalability
Industrial Production Strategies
Continuous Flow Synthesis
Modern facilities utilize flow chemistry to enhance efficiency:
Process Parameters :
| Stage | Conditions |
|---|---|
| Mixing | Teflon-coated micromixers |
| Reaction | 70°C, residence time 30 min |
| Quenching | In-line neutralization |
Benefits :
-
90% conversion rate
-
Reduced solvent waste
Purification Techniques
Industrial batches require rigorous purification:
Methods :
-
Recrystallization :
-
Solvent System: Ethyl acetate/hexane (3:1)
-
Purity: >98% by HPLC
-
-
Column Chromatography :
-
Stationary Phase: Silica gel (230–400 mesh)
-
Eluent: Dichloromethane/methanol (95:5)
-
Comparative Analysis :
| Method | Purity (%) | Yield Loss (%) |
|---|---|---|
| Recrystallization | 98.5 | 15–20 |
| Chromatography | 99.9 | 30–40 |
Analytical Characterization
Spectroscopic Validation
Key Spectral Data :
-
¹H NMR (400 MHz, CDCl₃) :
δ 8.41 (d, J=2.4 Hz, 1H, pyridine-H),
δ 7.25–7.18 (m, 2H, benzene-H),
δ 4.62 (s, 2H, CH₂OH),
δ 1.28 (t, J=7.6 Hz, 3H, CH₂CH₃) -
FT-IR (cm⁻¹) :
3345 (O-H stretch), 1602 (C=N pyridine)
Quality Control Metrics
| Parameter | Specification |
|---|---|
| Melting Point | 112–114°C |
| Residual Solvents | <500 ppm |
| Heavy Metals | <10 ppm |
Emerging Methodologies
Enzymatic Coupling
Recent advances explore lipase-catalyzed synthesis:
Conditions :
-
Candida antarctica Lipase B (CAL-B)
-
Solvent-free system, 45°C
Outcomes :
-
65% yield after 48 hours
-
Improved enantiomeric purity
Photochemical Activation
Pilot studies using UV light (254 nm):
Advantages :
-
40% reduction in reaction time
-
Catalyst-free conditions
Critical Challenges and Solutions
| Challenge | Innovative Approach |
|---|---|
| Oxidative degradation of alcohol | Use of ascorbic acid as stabilizer |
| Ethyl group isomerization | Low-temperature quench (<0°C) |
| Scale-up yield drop | Microreactor array implementation |
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pioglitazone Family
The table below compares key structural analogues derived from the 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzene backbone:
Key Observations:
Functional Group Impact: The thiazolidinedione ring in pioglitazone is critical for its pharmacological activity as an insulin sensitizer . In contrast, the hydroxymethyl group in this compound renders it inactive as an antidiabetic agent but relevant as a synthetic intermediate or impurity. The aldehyde analogue (CAS 114393-97-4) is a precursor in pioglitazone synthesis, often reduced to form intermediates like benzenemethanol .
Solubility and Stability: Pioglitazone hydrochloride is sparingly soluble in water but soluble in polar aprotic solvents like dimethylformamide (DMF) . Benzenemethanol, with its polar hydroxymethyl group, likely has higher water solubility compared to the aldehyde or ester analogues.
Comparison with Non-Pioglitazone Analogues
2-(5-Ethyl-2-Pyridyl)ethanol (CAS 5223-06-3)
- Structure : Lacks the benzene ring and ethoxy linker.
- Role: A simpler ethanol derivative used in synthesizing pyridine-based compounds.
- Key Difference: Reduced steric hindrance and lower molecular weight (C₉H₁₃NO = 151.21 g/mol) compared to benzenemethanol .
5-Ethyl-2-pyridineethanol Tosylate (CAS 144809-28-9)
- Structure: Tosylate ester of 2-(5-ethylpyridinyl)ethanol.
- Role : A reactive intermediate in nucleophilic substitution reactions.
- Key Difference: The tosyl group enhances leaving-group ability, making it more reactive than benzenemethanol .
Biological Activity
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C18H23N1O2
- Molecular Weight : 285.38 g/mol
- Structure : The compound features a benzenemethanol core substituted with an ethoxy group and a pyridine ring, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an agonist or antagonist at specific receptors, influencing cellular processes such as signal transduction and gene expression. The compound's structure allows it to modulate pathways involved in inflammation and microbial resistance, making it a candidate for therapeutic applications in these areas.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, suggesting its use as a lead compound in the development of new antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
Case Study: In Vivo Anti-inflammatory Activity
In a controlled study using a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. It serves as an intermediate for synthesizing various derivatives that may exhibit enhanced biological activities.
Table 2: Synthetic Routes and Derivatives
| Derivative Name | Biological Activity |
|---|---|
| 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde | Antimicrobial, Antidiabetic |
| 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone | Cytotoxic against T-lymphoblasts |
Research Findings
Research has indicated that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. For instance, it showed low cytotoxic effects on HeLa S3 cells but high selectivity towards T-lymphoblastic cell lines .
Table 3: Cytotoxicity Profile
| Cell Line | CC50 (µM) | Selectivity Index |
|---|---|---|
| CCRF-CEM | 9 | High |
| MOLT-4 | 10 | Moderate |
| HeLa S3 | >10 | Low |
Q & A
Q. What are the recommended synthetic routes for 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution between 5-ethyl-2-pyridylethanol derivatives and 4-hydroxybenzyl alcohol precursors. A base such as potassium carbonate is used in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–100°C) to drive the reaction . Critical parameters include solvent purity, stoichiometric ratios, and reaction time to minimize byproducts like unreacted starting materials or oxidation derivatives (e.g., benzaldehyde analogs). Post-synthesis purification often employs column chromatography or recrystallization from ethanol .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
Reverse-phase Ultra-Performance Liquid Chromatography (RP-UPLC) with UV detection (λ = 254 nm) is widely validated for this compound. Mobile phases often combine acetonitrile and phosphate buffer (pH 3.0–5.0) at a flow rate of 0.5–1.0 mL/min . Method validation should include specificity testing against structurally related impurities, such as 2-(5-Ethyl-2-Pyridyl)ethanol (CAS 5223-06-3), and robustness assessments under varying pH and temperature conditions .
Q. How does the solubility profile of this compound influence its formulation in preclinical studies?
The compound is practically insoluble in water but dissolves in ethanol, methanol, and dimethyl sulfoxide (DMSO). For in vitro assays, stock solutions in DMSO (≤25 mM) are common, with dilution in aqueous buffers maintaining <1% DMSO to avoid cytotoxicity. For in vivo studies, suspensions in carboxymethyl cellulose or polysorbate-80 are recommended .
Advanced Research Questions
Q. What structural features of this compound contribute to its role in PPAR-γ agonist activity, as seen in Pioglitazone?
The benzenemethanol moiety facilitates hydrogen bonding with PPAR-γ's ligand-binding domain, while the pyridinyl-ethoxy chain enhances hydrophobic interactions. Structure-activity relationship (SAR) studies show that substitution at the 5-ethyl group or benzyl position alters agonist potency. For example, replacing the ethyl group with bulkier alkyl chains reduces binding affinity .
Q. How can researchers resolve enantiomeric impurities in synthetic batches of this compound?
Chiral separation techniques, such as HPLC with amylose- or cellulose-based columns, are effective. Mobile phases containing hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid achieve baseline resolution of (±)-enantiomers. Circular dichroism (CD) spectroscopy or X-ray crystallography can further characterize stereochemical purity .
Q. What strategies mitigate oxidative degradation of this compound during storage or biological assays?
Degradation pathways involve oxidation of the benzenemethanol group to benzaldehyde derivatives. Stabilization methods include:
- Storing the compound under inert gas (e.g., argon) at −20°C.
- Adding antioxidants like butylated hydroxytoluene (BHT) at 0.01–0.1% w/v in formulations.
- Using low-temperature lyophilization for long-term storage .
Q. How do metabolic byproducts of this compound impact toxicity assessments in hepatocyte models?
In vitro hepatic metabolism studies (e.g., using human hepatocytes) identify primary metabolites via hydroxylation at the ethyl or pyridinyl groups. LC-MS/MS analysis reveals that cytochrome P450 isoforms CYP2C8 and CYP3A4 are major contributors. Toxicity screening should include metabolite-specific assays, as some hydroxylated derivatives exhibit mitochondrial toxicity .
Methodological Notes
- Synthetic Optimization : Prioritize reaction monitoring via thin-layer chromatography (TLC) to track intermediate formation .
- Analytical Validation : Include forced degradation studies (acid/base hydrolysis, thermal stress) to validate stability-indicating methods .
- Biological Assays : Use PPAR-γ luciferase reporter cell lines (e.g., HEK293T) to quantify agonist activity and rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
